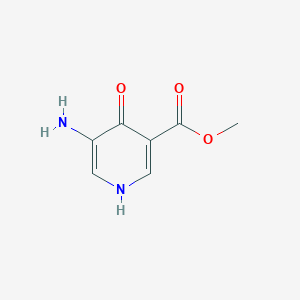
Methyl 5-amino-4-hydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-4-hydroxynicotinate: is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of nicotinic acid and features both amino and hydroxyl functional groups on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-amino-4-hydroxynicotinate can be synthesized through a multi-step process starting from 5-amino-4-hydroxynicotinic acid. The typical synthetic route involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions: Methyl 5-amino-4-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of Methyl 5-nitro-4-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 5-amino-4-hydroxynicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other derivatives.
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of Methyl 5-amino-4-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 5-hydroxynicotinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Methyl 5-amino-3-hydroxynicotinate: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
Methyl 4-amino-5-hydroxynicotinate: Another isomer with different functional group positioning, affecting its chemical behavior.
Uniqueness: Methyl 5-amino-4-hydroxynicotinate is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This arrangement allows for distinct reactivity and interactions compared to other similar compounds, making it valuable for specific synthetic and research applications.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
methyl 5-amino-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,8H2,1H3,(H,9,10) |
InChI 键 |
XDNUJSSCIHIVCF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CNC=C(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


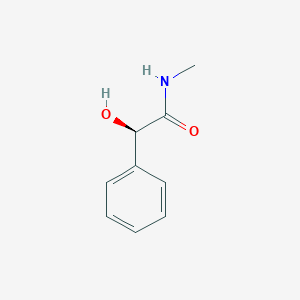
![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
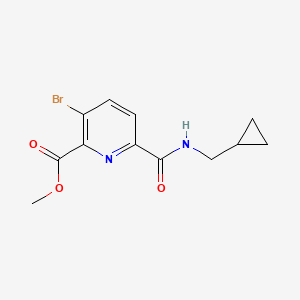

![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
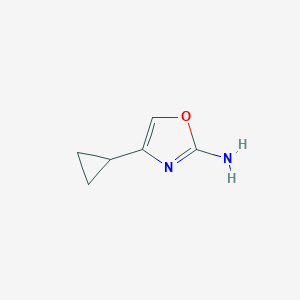
![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
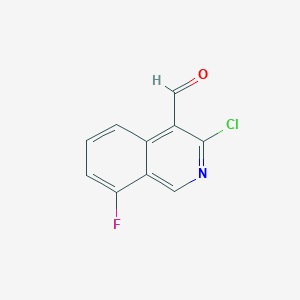
![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)
![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
